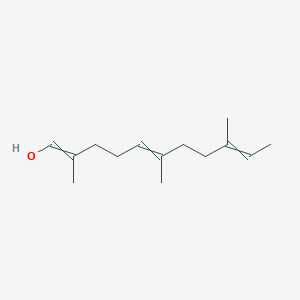
2,6,9-Trimethylundeca-1,5,9-trien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,9-Trimethylundeca-1,5,9-trien-1-OL is a chemical compound with the molecular formula C14H24O It is characterized by the presence of three methyl groups and three double bonds in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Trimethylundeca-1,5,9-trien-1-OL typically involves the use of starting materials such as geraniol or other terpenoid compounds. The synthetic route may include steps such as alkylation, dehydrogenation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the compound with high purity. Safety measures and environmental considerations are also important aspects of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,9-Trimethylundeca-1,5,9-trien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and halogenated compounds.
Applications De Recherche Scientifique
2,6,9-Trimethylundeca-1,5,9-trien-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,9-Trimethylundeca-1,5,9-trien-1-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethylundeca-1,5,9-triene: Similar in structure but lacks the hydroxyl group.
Geraniol: A related terpenoid with similar chemical properties.
Farnesol: Another terpenoid with a similar carbon skeleton but different functional groups.
Uniqueness
2,6,9-Trimethylundeca-1,5,9-trien-1-OL is unique due to the presence of its hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
185806-93-3 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,6,9-trimethylundeca-1,5,9-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(2)9-10-13(3)7-6-8-14(4)11-15/h5,7,11,15H,6,8-10H2,1-4H3 |
Clé InChI |
IXHQACSFPZJTKF-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CCC(=CCCC(=CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

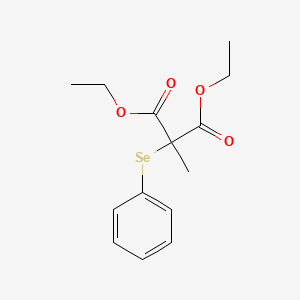

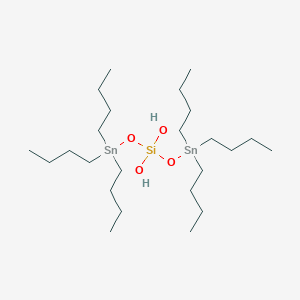
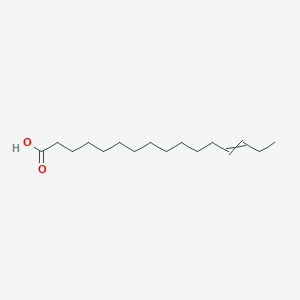
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
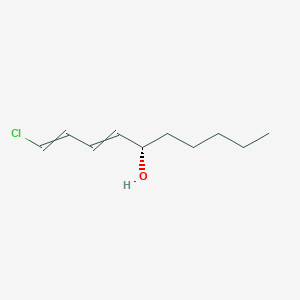
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
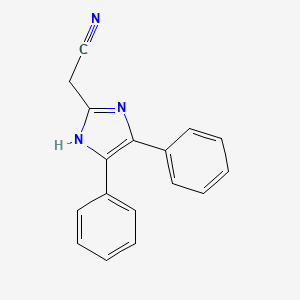
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
